molecular formula C16H19N3O3S B2864688 2-[methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide CAS No. 501914-64-3

2-[methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide

Cat. No. B2864688
CAS RN: 501914-64-3
M. Wt: 333.41
InChI Key: BRFZFQOEBDTFCW-UHFFFAOYSA-N
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Description

2-[methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide, also known as MMS, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively due to its potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis and Biological Activity

Antimicrobial and Antifungal Applications : Compounds incorporating the sulfamoyl moiety, similar in structure to 2-[methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide, have been synthesized and evaluated for antimicrobial and antifungal activities. For instance, Darwish et al. (2014) synthesized novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety, showing promising antimicrobial and antifungal properties (Darwish et al., 2014).

Anticancer Activity : Another research application of sulfonamide derivatives is in the development of anticancer agents. Xiao-meng Wang et al. (2015) modified N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with alkylurea, resulting in compounds with potent antiproliferative activities against human cancer cell lines and reduced toxicity, suggesting their potential as effective anticancer agents with low toxicity (Wang et al., 2015).

Antithrombotic Properties : The synthesis of sulfonamide derivatives also extends to the development of antithrombotic agents. SSR182289A, a novel, potent, and selective thrombin inhibitor, showed potent oral antithrombotic properties in animal venous, arterio-venous shunt, and arterial thrombosis models, highlighting the therapeutic potential of sulfonamide derivatives in managing thrombotic disorders (Lorrain et al., 2003).

properties

IUPAC Name

2-[methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-13-5-7-15(8-6-13)23(21,22)19(2)12-16(20)18-11-14-4-3-9-17-10-14/h3-10H,11-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFZFQOEBDTFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide

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